4-Aminohippuric-d4 Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

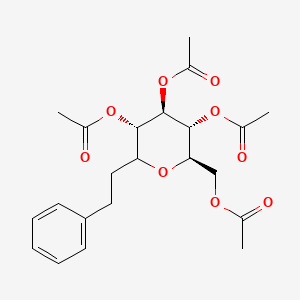

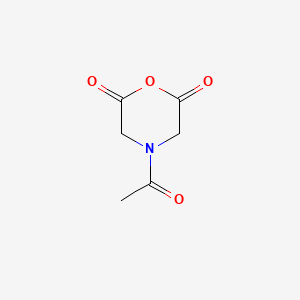

4-Aminohippuric-d4 Acid is a deuterium-labeled derivative of 4-Aminohippuric Acid. This compound is primarily used in scientific research, particularly in the fields of chemistry and medicine. It is known for its role in renal function tests, where it helps measure renal plasma flow. The deuterium labeling makes it a valuable tool in pharmacokinetic and metabolic studies, as it allows for precise tracking and quantification in biological systems .

Wirkmechanismus

Target of Action

4-Aminohippuric-d4 Acid, commonly known as PAH, is primarily used in medical tests involving the kidney . It is utilized in the measurement of effective renal plasma flow (ERPF) and the functional capacity of the renal excretory system . The primary targets of this compound are the glomeruli and the proximal tubules of the kidneys .

Mode of Action

This compound is filtered by the glomeruli and is actively secreted by the proximal tubules . At low plasma concentrations (1.0 to 2.0 mg/100 mL), an average of 90 percent of aminohippurate is cleared by the kidneys from the renal bloodstream in a single circulation . It is ideally suited for measurement of ERPF since it has a high clearance, is essentially nontoxic at the plasma concentrations reached with recommended doses, and its analytical determination is relatively simple and accurate .

Biochemical Pathways

It is known that the compound plays a crucial role in the study of renal physiology and pathophysiology, enhancing our understanding of kidney diseases

Pharmacokinetics

It is known that the compound is used to measure the functional capacity of the renal tubular secretory mechanism or transport maximum (tm pah) . This is accomplished by elevating the plasma concentration to levels (40-60 mg/100 mL) sufficient to saturate the maximal capacity of the tubular cells to secrete aminohippurate .

Result of Action

The primary result of the action of this compound is the measurement of effective renal plasma flow (ERPF) and the functional capacity of the renal excretory system . It provides critical insights into kidney health and function .

Action Environment

The action environment of this compound is primarily the renal system, specifically the glomeruli and the proximal tubules of the kidneys . Environmental factors that could potentially influence the compound’s action, efficacy, and stability include the overall health of the kidneys, the presence of other compounds or medications in the body, and individual patient factors such as age and overall health status .

Biochemische Analyse

Biochemical Properties

It is known that it plays a crucial role in the study of renal physiology and pathophysiology, enhancing our understanding of kidney diseases .

Cellular Effects

It is known that it can potentially interfere with the renal clearance of other drugs, leading to altered drug levels in the blood .

Molecular Mechanism

It is known that it is both filtered and secreted, being almost entirely removed from the bloodstream in a normal kidney .

Temporal Effects in Laboratory Settings

It is known that it is used in proteomics research .

Dosage Effects in Animal Models

It is known that it is used in proteomics research .

Metabolic Pathways

It is known that it is used in proteomics research .

Transport and Distribution

It is known that it is used in proteomics research .

Subcellular Localization

Vorbereitungsmethoden

The synthesis of 4-Aminohippuric-d4 Acid involves several key steps:

Starting Material: The process begins with benzoyl chloride, which reacts with glycine in a controlled environment.

Nitration: The next step involves the nitration of hippuric acid. This process introduces a nitro group into the benzene ring of the hippuric acid molecule.

Reduction: Following nitration, the nitro group attached to the benzene ring is reduced to an amino group.

Deuterium Labeling: The final step involves the incorporation of deuterium atoms, resulting in the formation of this compound.

Analyse Chemischer Reaktionen

4-Aminohippuric-d4 Acid undergoes various types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.

Common reagents used in these reactions include nitric acid, sulfuric acid, and hydrogen gas in the presence of a catalyst. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Aminohippuric-d4 Acid has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

4-Aminohippuric-d4 Acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

4-Aminohippuric Acid: The non-deuterated version, commonly used in renal function tests.

Hippuric Acid: An intermediate in the synthesis of 4-Aminohippuric Acid, used in various biochemical studies.

Benzoyl Glycine: Another related compound used in chemical and biological research.

The deuterium labeling in this compound enhances its utility in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research.

Eigenschaften

IUPAC Name |

2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMNQINEKMPTIC-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NCC(=O)O)[2H])[2H])N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclobuta[b]isoxazolo[4,5-e]pyridine](/img/structure/B568639.png)

![2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate](/img/structure/B568643.png)